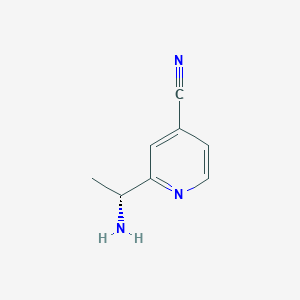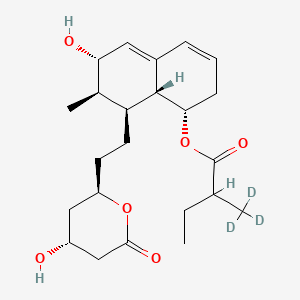
3alpha-Hydroxy Pravastatin Lactone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha-Hydroxy Pravastatin Lactone-d3 is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of pravastatin, a well-known statin used to lower cholesterol levels by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase . The compound is often used as a reference standard in analytical methods and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha-Hydroxy Pravastatin Lactone-d3 involves multiple steps, starting from the precursor pravastatinThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
3alpha-Hydroxy Pravastatin Lactone-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the lactone ring can produce diols .
Wissenschaftliche Forschungsanwendungen
3alpha-Hydroxy Pravastatin Lactone-d3 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3alpha-Hydroxy Pravastatin Lactone-d3 is similar to that of pravastatin. It inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is responsible for the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels in the blood . The compound targets the active site of the enzyme, preventing the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key intermediate in cholesterol biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pravastatin: The parent compound, used widely as a cholesterol-lowering agent.
Lovastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Mevastatin: A precursor to pravastatin, also used to lower cholesterol levels.
Simvastatin: A statin with higher lipophilicity compared to pravastatin.
Uniqueness
3alpha-Hydroxy Pravastatin Lactone-d3 is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic studies and analytical method development. Its hydrophilicity and specific molecular structure also contribute to its distinct pharmacokinetic profile compared to other statins .
Eigenschaften
Molekularformel |
C23H34O6 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13?,14-,16-,17-,18+,19-,20+,22+/m1/s1/i2D3 |
InChI-Schlüssel |
JCXABYACWXHFQQ-JZMPFTGZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O |
Kanonische SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


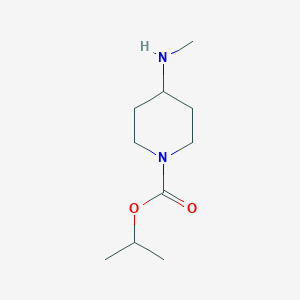
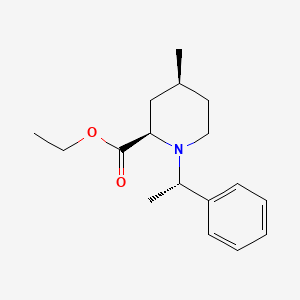


![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
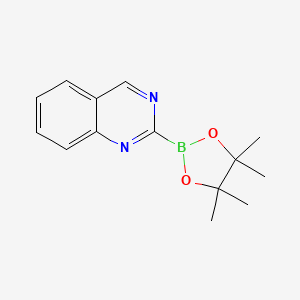
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
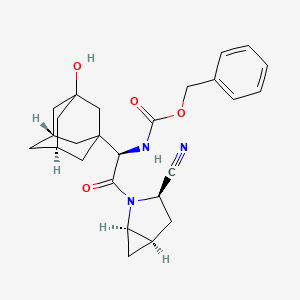


![Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)
